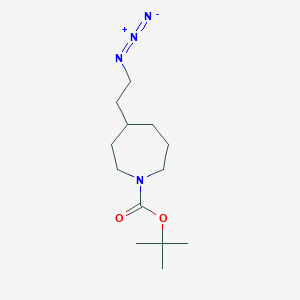
Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate: is a chemical compound characterized by its azidoethyl group attached to an azepane ring, which is further esterified with tert-butyl carboxylate. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step organic synthesis process starting from azepane-1-carboxylic acid.
The azepane ring is first functionalized with an azidoethyl group using appropriate azide sources.
The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods:
Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors and continuous flow systems to maintain reaction efficiency and safety.
Purification steps such as recrystallization or chromatography are employed to achieve high purity levels suitable for industrial applications.
Types of Reactions:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amino groups.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro derivatives of the azepane ring.
Reduction: Amino derivatives of the azepane ring.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Chemistry:
Used as a building block in the synthesis of more complex organic molecules.
Employed in the study of azide chemistry and its reactivity.
Biology:
Utilized in bioconjugation techniques to label biomolecules.
Investigated for its potential use in drug delivery systems.
Medicine:
Explored for its role in developing new therapeutic agents.
Studied for its potential anti-cancer properties.
Industry:
Applied in the production of specialty chemicals and materials.
Used in the development of advanced polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through its azidoethyl group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in biological systems, the azido group can react with biomolecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparación Con Compuestos Similares
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure but with an amino group instead of an azido group.
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.
Uniqueness:
The presence of the azido group in Tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate makes it distinct in terms of reactivity and potential applications compared to similar compounds. The azido group offers unique chemical properties that can be exploited in various chemical and biological processes.
This compound in scientific research and its potential applications across different fields
Propiedades
IUPAC Name |
tert-butyl 4-(2-azidoethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O2/c1-13(2,3)19-12(18)17-9-4-5-11(7-10-17)6-8-15-16-14/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQRJXMYKADNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














